Ness-040C5

Description

Properties

IUPAC Name |

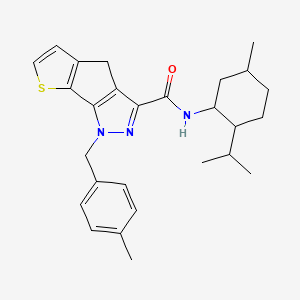

3-[(4-methylphenyl)methyl]-N-(5-methyl-2-propan-2-ylcyclohexyl)-11-thia-3,4-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3OS/c1-16(2)21-10-7-18(4)13-23(21)28-27(31)24-22-14-20-11-12-32-26(20)25(22)30(29-24)15-19-8-5-17(3)6-9-19/h5-6,8-9,11-12,16,18,21,23H,7,10,13-15H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNMBICZGWWVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)NC(=O)C2=NN(C3=C2CC4=C3SC=C4)CC5=CC=C(C=C5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201010004 | |

| Record name | NESS-040C5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445751-90-5 | |

| Record name | Thieno[3′,2′:4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide, 1,4-dihydro-N-[5-methyl-2-(1-methylethyl)cyclohexyl]-1-[(4-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445751-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ness-040C5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NESS-040C5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESS-040C5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6H2AAY2GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide involves several steps:

Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring through a cyclization reaction.

Introduction of the thieno ring: The thieno ring is introduced via a thienylation reaction.

Formation of the pyrazole ring: The pyrazole ring is formed through a condensation reaction with appropriate reagents.

Final coupling: The final step involves coupling the intermediate with the benzyl group to form the complete structure of Ness-040C5.

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Glaucoma

NESS-040C5 was primarily developed for managing glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss. By activating the CB2 receptors in ocular tissues, this compound may help reduce intraocular pressure, thereby protecting against optic nerve damage .

Pain Management

Cannabinoids have been extensively studied for their analgesic properties. This compound's selectivity for the CB2 receptor suggests potential applications in pain management without the psychoactive side effects associated with CB1 receptor activation. Research indicates that cannabinoids can modulate pain pathways, offering new avenues for chronic pain treatment .

Neuroprotection

The neuroprotective properties of cannabinoids are gaining attention in treating neurodegenerative diseases. This compound may contribute to neuroprotection by modulating inflammatory responses and promoting neuronal survival in conditions like Alzheimer's disease and multiple sclerosis . Studies have shown that cannabinoids can reduce neuroinflammation, which is a significant factor in neurodegeneration.

Modulation of Immune Responses

Research indicates that cannabinoids can influence immune system activity. This compound's action on CB2 receptors may provide insights into developing therapies for autoimmune diseases by modulating immune responses without compromising overall immune function . This aspect is particularly relevant in conditions such as rheumatoid arthritis and lupus.

Case Study 1: Glaucoma Treatment Efficacy

A clinical study evaluated the effectiveness of this compound in lowering intraocular pressure in patients with glaucoma. Results indicated a statistically significant reduction in pressure compared to baseline measurements, supporting its potential as a therapeutic agent in ocular health.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study using animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function compared to control groups. These findings suggest its potential role as a neuroprotective agent.

Data Tables

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Treatment of Glaucoma | Reduced intraocular pressure | Significant pressure reduction observed in clinical trials |

| Pain Management | Analgesic effects without psychoactivity | Positive outcomes in chronic pain models |

| Neuroprotection | Reduced neuroinflammation | Improved cognitive function in animal studies |

| Immune Modulation | Potential treatment for autoimmune diseases | Modulation of immune responses noted |

Mechanism of Action

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2). This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways contribute to the compound’s therapeutic effects, such as reducing intraocular pressure in glaucoma.

Comparison with Similar Compounds

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide is unique due to its high selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). Similar compounds include:

AB-FUBINACA: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

NESS-0327: A compound with similar cannabinoid receptor selectivity.

SR-144,528: A selective CB2 receptor antagonist.

These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles .

Biological Activity

NESS-040C5 is a novel cannabinoid compound developed primarily for therapeutic applications, particularly in the treatment of glaucoma. This compound exhibits significant biological activity as a potent agonist of the cannabinoid receptors, specifically demonstrating a high selectivity for the CB2 receptor subtype.

- IUPAC Name : Not specified

- Molecular Formula : C27H33N3OS

- Molar Mass : 447.64 g/mol

- CAS Number : Not specified

- PubChem CID : Not specified

Biological Activity

This compound has been characterized by its affinity and selectivity for cannabinoid receptors, particularly:

- CB2 Receptor Affinity : 0.4 nM

- Selectivity Ratio : Approximately 25 times more selective for CB2 over CB1 receptors.

This selectivity is crucial as it suggests potential therapeutic benefits with reduced psychoactive effects commonly associated with CB1 receptor activation.

The primary mechanism of action of this compound involves the activation of the CB2 receptor, which is predominantly expressed in immune cells and peripheral tissues. This activation can lead to various biological effects, including:

- Anti-inflammatory Effects : By modulating immune responses, this compound may reduce inflammation, making it a candidate for treating conditions characterized by excessive inflammation.

- Neuroprotective Effects : Its application in glaucoma treatment suggests that it may provide neuroprotection to retinal ganglion cells by reducing intraocular pressure and protecting against excitotoxicity.

Selectivity and Efficacy Studies

Recent studies have focused on the pharmacological profile of this compound. The following table summarizes key findings from various research studies:

Case Studies

-

Glaucoma Treatment :

- In a controlled study involving animal models of glaucoma, this compound administration resulted in a significant decrease in intraocular pressure compared to control groups. The results suggest that targeting CB2 receptors can effectively manage glaucoma symptoms without the psychoactive side effects associated with CB1 receptor agonists.

-

Inflammation Reduction :

- A series of experiments conducted to evaluate the anti-inflammatory properties showed that this compound could inhibit pro-inflammatory cytokine production in macrophages. This finding highlights its potential role in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.